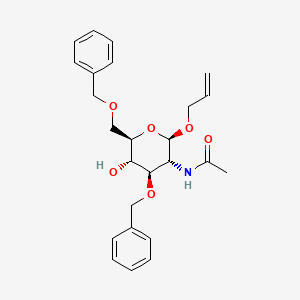

Allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-b-D-glucopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-b-D-glucopyranoside is a chemical compound that is extensively used in the biomedical industry . It is being investigated for its therapeutic potential against Alzheimer’s and Parkinson’s diseases . Beyond neurodegenerative disorders, this compound’s potential as a cancer cell inhibitor is also being explored .

Synthesis Analysis

The synthesis of Allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-b-D-glucopyranoside involves controlled, partial benzylation of allyl 2-acetamido-3-O-benzyl-2-deoxy-alpha-D-glucopyranoside . This process results in a mixture of the 3,4-di-, 3,6-di-, and 3,4,6-tri-O-benzyl derivatives . The major product of this process is the 3,6-di- derivative .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-b-D-glucopyranoside include condensation with 2-methyl- (3,4,6-tri-O-acetul-1,2-dideoxy-alpha-D-glucopyrano)- [2,1-d]-2-oxazoline . This reaction yields a disaccharide, which is then purified, and the allyl group and benzyl substituents are removed through hydrogenolysis .Scientific Research Applications

Synthesis of Chitobiose Derivatives

This compound has been used in the synthesis of chitobiose derivatives by the oxazoline procedure . The process involves controlled, partial benzylation of allyl 2-acetamido-3-O-benzyl-2-deoxy-alpha-D-glucopyranoside, which results in a mixture of the 3,4-di-, 3,6-di-, and 3,4,6-tri-O-benzyl derivatives .

Pharmaceutical Applications

Allyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside, a related compound, has significant pharmaceutical potential. It can be employed in the research of various diseases and exhibits potential antibacterial, antitumor, and antiviral activities .

Biological Research

The compound has been used in biological research, particularly in studies involving Escherichia coli. The bacteria’s ability to grow on a series of acetylated and glycosylated compounds has been investigated .

Synthesis of Glycosylcysteine Conjugates

In the field of biochemistry, the compound has been used in the synthesis of glycosylcysteine conjugates . These conjugates play a crucial role in protein glycosylation, a process that is vital for cellular function and communication.

Synthesis of HNK-1 Antigenic Trisaccharide

The compound has been used in the synthesis of a sulfo-mimetic of the HNK-1 antigenic trisaccharide . This trisaccharide is related to the HNK-1 antigen, which is involved in cell-cell interactions during development and regeneration of the nervous system .

Glycoprotein Synthesis

The compound has been used in the site-specific synthesis of cysteine-bridged glycoproteins . Glycoproteins are proteins that have sugar molecules attached, playing essential roles in the immune response and cell-cell communication.

properties

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)-2-prop-2-enoxyoxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO6/c1-3-14-30-25-22(26-18(2)27)24(31-16-20-12-8-5-9-13-20)23(28)21(32-25)17-29-15-19-10-6-4-7-11-19/h3-13,21-25,28H,1,14-17H2,2H3,(H,26,27)/t21-,22-,23-,24-,25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCGROPIGBZKSGI-FXEFVXDJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC=C)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC=C)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-b-D-glucopyranoside | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.